(R)-2,2'-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
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Overview
Description
®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound with significant applications in various fields of chemistry. This compound is known for its unique stereochemistry, which makes it an important molecule in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene-2,2’-diol with (S)-4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from any side products or impurities.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the oxazole rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its unique stereochemistry allows for the selective interaction with biological targets, leading to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of high-performance materials and as a catalyst in various chemical processes. Its ability to induce chirality in other molecules makes it valuable in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalytic complexes, facilitating asymmetric transformations. The oxazole rings play a crucial role in stabilizing the transition states, leading to high enantioselectivity in the reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-2,2’-Bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
- ®-2,2’-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
Uniqueness
Compared to similar compounds, ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene offers a unique combination of steric and electronic properties. The isopropyl groups provide a balance between steric hindrance and electronic effects, making it a versatile ligand in various catalytic applications.
This detailed article provides a comprehensive overview of ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[1-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O2/c1-19(2)27-17-35-31(33-27)25-15-13-21-9-5-7-11-23(21)29(25)30-24-12-8-6-10-22(24)14-16-26(30)32-34-28(18-36-32)20(3)4/h5-16,19-20,27-28H,17-18H2,1-4H3/t27-,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYYZBATXJFEKJ-VSGBNLITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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